molecular formula C8H7N3O2 B2834603 7-Amino-3H-indazole-3-carboxylic acid CAS No. 1260657-59-7

7-Amino-3H-indazole-3-carboxylic acid

Cat. No.: B2834603
CAS No.: 1260657-59-7
M. Wt: 177.163
InChI Key: CQQPTKCLCXBHJO-UHFFFAOYSA-N
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Description

7-Amino-3H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with an amino group at the 7-position and a carboxylic acid group at the 3-position. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties.

Properties

IUPAC Name

7-amino-3H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3,7H,9H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQPTKCLCXBHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)N=NC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations

The biological and physicochemical properties of indazole derivatives are highly sensitive to substituent identity and position. Key structural analogs include:

Compound Name Substituents CAS Number Molecular Weight Key Differences vs. Target Compound
7-Chloro-1H-indazole-3-carboxylic acid Cl (7-position) 129295-32-5 212.6 Chloro group reduces polarity; may enhance lipophilicity
Ethyl 1H-indazole-3-carboxylate COOEt (3-position) 4498-68-4 190.17 Ester group improves bioavailability but requires hydrolysis for activation
7-Methyl-1H-indazole-3-carboxylic acid CH₃ (7-position) 1000340-53-3 176.17 Methyl group increases hydrophobicity, potentially enhancing membrane permeability
7-Methoxycarbonyl-1H-indazole-3-carboxylic acid COOMe (7-position) N/A 206.17 Methoxycarbonyl acts as a prodrug moiety; slower metabolic conversion

Positional Isomerism

The position of substituents critically influences activity. For example:

  • Carboxylic acid at 5th vs. 7th position : In CK2 kinase inhibitors, carboxyl groups at the 5th or 7th positions exhibit comparable inhibitory activity (e.g., compound 8 vs. 10–12 in ) .
  • Amino group placement: Amino substitution at the 7th position (target compound) vs. 4th position (e.g., methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate, CAS 1448125-93-6) alters electronic distribution and steric interactions, affecting binding to targets like kinases .

Core Structure Differences: Indazole vs. Indole

Indole-based analogs (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid, CAS 16381-48-9) differ in nitrogen atom placement, leading to distinct electronic and steric profiles. Indazoles typically exhibit stronger π-stacking interactions due to their fused bicyclic structure, whereas indoles may favor interactions with heme-containing enzymes .

Physicochemical and Pharmacological Implications

  • Solubility : The carboxylic acid group enhances water solubility compared to ester or methyl derivatives.
  • Metabolic Stability: Amino-substituted indazoles may undergo faster oxidative metabolism compared to chloro-substituted analogs.
  • Target Selectivity: The amino group’s hydrogen-bonding capacity may favor interactions with polar kinase active sites, as seen in CK2 inhibitors .

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